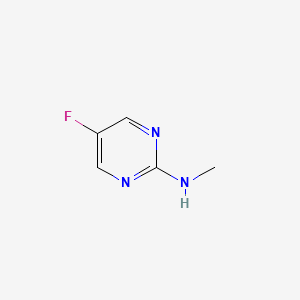

5-fluoro-N-methylpyrimidin-2-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-fluoro-N-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3/c1-7-5-8-2-4(6)3-9-5/h2-3H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPBNIAEPZLPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472994 | |

| Record name | (5-Fluoro-pyrimidin-2-yl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163082-52-8 | |

| Record name | (5-Fluoro-pyrimidin-2-yl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro N Methylpyrimidin 2 Amine and Its Structural Analogs

Direct Synthetic Pathways to 5-fluoro-N-methylpyrimidin-2-amine

The direct synthesis of this compound can be achieved through several routes, with a primary method involving the reaction of methylamine (B109427) with a suitable fluorinated pyrimidine (B1678525) precursor.

Approaches Involving Methylamine Reacting with Fluorinated Pyrimidine Precursors

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of a leaving group on a fluorinated pyrimidine ring with methylamine. For instance, a precursor such as 2-chloro-5-fluoropyrimidine (B20137) can be reacted with methylamine. In this reaction, the lone pair of electrons on the nitrogen atom of methylamine attacks the carbon atom at the 2-position of the pyrimidine ring, which is activated by the electron-withdrawing fluorine atom at the 5-position. This leads to the displacement of the chloro group and the formation of the desired N-methylamino group at the 2-position. The reaction is typically carried out in a suitable solvent and may require the use of a base to neutralize the hydrogen chloride that is formed as a byproduct.

General Synthetic Strategies for Fluorinated Aminopyrimidines

Broader synthetic strategies for creating fluorinated aminopyrimidines encompass methods that introduce the fluorine atom onto a pre-existing pyrimidine scaffold or build the fluorinated ring system from acyclic precursors.

Regioselective Fluorination of Pyrimidine Scaffolds (e.g., Silver-Promoted Methods)

The direct and selective introduction of a fluorine atom onto a pyrimidine ring is a significant challenge in synthetic chemistry. One effective approach is the use of electrophilic fluorinating agents. Silver-promoted fluorination has emerged as a valuable technique for the regioselective fluorination of 2-aminopyrimidines. rsc.org In this method, a 2-aminopyrimidine (B69317) derivative is treated with an electrophilic fluorine source, such as Selectfluor, in the presence of a silver salt like silver carbonate (Ag₂CO₃). rsc.org The silver ion is believed to coordinate to the pyrimidine ring, directing the electrophilic fluorinating agent to the C5 position with high regioselectivity. rsc.org This method has been successfully applied to synthesize various 4-substituted 5-fluoro-2-aminopyrimidines in good to high yields. rsc.org

Table 1: Examples of Silver-Promoted Regioselective Fluorination

| Starting Material | Product | Yield |

|---|---|---|

| 4-Aryl-2-aminopyrimidine | 4-Aryl-5-fluoro-2-aminopyrimidine | Fair to High |

| 4-Vinyl-2-aminopyrimidine | 4-Vinyl-5-fluoro-2-aminopyrimidine | Fair to High |

Ring-Closure Reactions Utilizing Fluorinated Building Blocks (e.g., β-Fluoroenolate Salts)

An alternative to direct fluorination is the construction of the pyrimidine ring from smaller, pre-fluorinated building blocks. This approach avoids the challenges associated with regioselective fluorination at a later stage. A notable example is the use of potassium (Z)-2-cyano-2-fluoroethenolate, a β-fluoroenolate salt, in ring-closure reactions. nih.gov This fluorinated C3 building block can be condensed with amidine hydrochlorides to synthesize a variety of 2-substituted 4-amino-5-fluoropyrimidines under mild conditions and often in excellent yields. nih.gov The reaction proceeds through a cyclocondensation mechanism where the amidine provides the N-C-N fragment that closes the ring with the fluorinated three-carbon synthon. nih.gov

Advanced Derivatization Chemistry of this compound Scaffolds

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives with potentially enhanced biological activities.

Nitrogen Functionalization and Amine Transformations

The strategic modification of nitrogen atoms and amine substituents on the pyrimidine scaffold is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. For derivatives like this compound, these transformations can involve direct functionalization of the exocyclic amine or manipulation of the ring nitrogen atoms.

A key strategy for pyrimidine diversification involves a deconstruction-reconstruction approach. This method transforms pyrimidines into N-arylpyrimidinium salts, which can then be cleaved to form versatile iminoenamine building blocks. nih.gov This process allows for the subsequent reconstruction of the pyrimidine ring with new functional groups. For instance, an N-arylpyrimidinium salt can be cleaved with piperidine (B6355638) in ethanol (B145695) to form an iminoenamine intermediate. This intermediate can then react with guanidine (B92328) under basic conditions to reinstall a C2-amino group, a transformation used in the synthesis of the drug dabrafenib. nih.gov This highlights a method where the core amine functionality is essentially swapped and re-established to create novel analogs.

Direct functionalization of the amino group on the pyrimidine ring is a more common approach. For example, in the synthesis of fluorinated imatinib (B729) analogs, 5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine was successfully transformed into 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. rsc.org This transformation, a nucleophilic aromatic substitution or a related coupling reaction, attaches a complex aryl group to the exocyclic amine, demonstrating a powerful method for diversification. Similarly, the synthesis of epidermal growth factor receptor (EGFR) inhibitors has utilized the reactivity of the amine groups on a pyrimidine core. nih.gov In these syntheses, a 2,4-dichloro-5-trifluoromethylpyrimidine starting material undergoes sequential nucleophilic substitution, first with an aniline (B41778) derivative at the 4-position and subsequently with another amine at the 2-position. nih.gov While the target compound of this article features a fluorine at the 5-position rather than a trifluoromethyl group, the reaction principles for amine functionalization are analogous.

The table below summarizes representative amine transformation reactions on pyrimidine cores, illustrating the versatility of these synthetic methods.

| Starting Material | Reagents and Conditions | Product | Transformation Type | Yield | Reference |

|---|---|---|---|---|---|

| N-Arylpyrimidinium Salt | 1. Piperidine, EtOH; 2. Guanidine, base | Reconstructed 2-aminopyrimidine | Deconstruction-Reconstruction | Not specified | nih.gov |

| 5-Fluoro-4-(pyridin-3-yl)-2-aminopyrimidine | (2-methyl-5-nitrophenyl) source, coupling conditions | 5-Fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | N-Arylation | Not specified | rsc.org |

| 2,4-Dichloro-5-trifluoromethylpyrimidine | 1. 4-(3-fluorobenzamido)aniline, DIEA, n-BuOH, 100°C; 2. 3-amino-N-methylthiophene-2-carboxamide, Pd₂(dba)₃, BINAP, Cs₂CO₃, 1,4-dioxane, 100°C | N-(4-((2-((3-carbamoyl-2-thienyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide | Sequential Nucleophilic Aromatic Substitution | 39% (for final step) | nih.gov |

Cross-Coupling Reactions for Molecular Diversification

Cross-coupling reactions, particularly those catalyzed by palladium, are indispensable tools for the molecular diversification of heterocyclic compounds, including this compound and its analogs. youtube.com These reactions create new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the pyrimidine core, which is crucial for structure-activity relationship (SAR) studies. nih.gov

The general catalytic cycle for these reactions involves an oxidative addition of the palladium(0) catalyst to an organohalide (e.g., a chloropyrimidine), followed by transmetalation with an organometallic reagent (e.g., an organoboron or organotin compound), and concluding with a reductive elimination step that forms the desired product and regenerates the palladium(0) catalyst. youtube.com

A prominent example of this strategy is the Suzuki coupling reaction, which pairs an organoboron compound with a halide. This method was employed in the synthesis of diversified pyrimidines where iodochromone was reacted with various arylboronic acids and amidines in a one-pot, sequential process to generate 2,4,6-trisubstituted pyrimidines. growingscience.com Although the starting material is not a pre-formed pyrimidine, this demonstrates the power of coupling methods in building the final heterocyclic product with desired aryl substituents.

For fluorinated heterocycles, palladium-catalyzed cross-coupling offers a direct route for diversification. Research on 4-fluoropyrazoles, for instance, has shown that 5-tributylstannyl-4-fluoropyrazole smoothly undergoes Stille coupling with aryl iodides to yield 5-aryl-4-fluoropyrazoles in good yields. rsc.org The principles of this reaction are directly applicable to fluoropyrimidine systems, where a stannylated or boronylated 5-fluoropyrimidine (B1206419) could be coupled with various partners.

The synthesis of complex pyrimidine-based EGFR inhibitors also heavily relies on cross-coupling chemistry. nih.gov In one route, a Buchwald-Hartwig amination, a type of palladium-catalyzed cross-coupling, was used to form a key C-N bond between a 4-chloro-5-(trifluoromethyl)pyrimidine (B11764531) derivative and an amine. nih.gov This reaction is particularly useful for constructing the complex amine linkages often found in biologically active molecules.

The table below provides examples of cross-coupling reactions used to diversify pyrimidine and related fluorinated heterocyclic cores.

| Substrate 1 (Electrophile) | Substrate 2 (Nucleophile) | Catalyst/Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| Iodochromone | Arylboronic acid | Pd catalyst, Amidine | Suzuki Coupling | 2,4,6-Trisubstituted pyrimidine | growingscience.com |

| 5-Tributylstannyl-4-fluoropyrazole | Aryl iodide | Pd catalyst | Stille Coupling | 5-Aryl-4-fluoropyrazole | rsc.org |

| 4-Chloro-2-(phenylamino)-5-(trifluoromethyl)pyrimidine derivative | 3-Amino-N-methylthiophene-2-carboxamide | Pd₂(dba)₃, BINAP, Cs₂CO₃ | Buchwald-Hartwig Amination | Coupled N-aryl, N-heteroaryl pyrimidine derivative | nih.gov |

Structure Activity Relationship Sar Investigations of 5 Fluoro N Methylpyrimidin 2 Amine Derivatives

Systematic SAR Studies on the Pyrimidine (B1678525) Core and Amine Substituents

The potency and selectivity of bioactive compounds are intricately linked to their chemical structures. For derivatives of 5-fluoro-N-methylpyrimidin-2-amine, systematic modifications of the pyrimidine core and its substituents have elucidated key molecular interactions that govern their biological effects.

The N-methyl group attached to the C2-amine of the pyrimidine ring is a crucial determinant of biological activity. In the context of neuronal nitric oxide synthase (nNOS) inhibitors based on a related 2-aminopyridine (B139424) scaffold, the presence of a methyl group at the 4-position of the pyridine (B92270) ring (analogous to the C4/C6 position of pyrimidine) was found to be critical for potent inhibition. nih.gov This substituent engages in favorable hydrophobic interactions with amino acid residues such as Valine and Phenylalanine within the enzyme's active site. nih.gov While direct studies on the N-methyl group of this compound are limited in the provided context, the importance of alkyl substituents on the amino group is well-established for enhancing binding affinity. For instance, in a series of N-phenyl-N-(piperidin-2-yl)propionamide derivatives, modifications to the amine moiety significantly influenced their binding to opioid receptors. nih.gov The steric and electronic properties of the N-methyl group can influence the molecule's conformation, basicity, and ability to form hydrogen bonds, all of which are critical for specific interactions with biological targets. The substitution of a methyl group for a hydrogen atom can also impact the compound's metabolic stability and pharmacokinetic profile.

The substitution pattern on the pyrimidine ring, particularly at the C4 and C5 positions, profoundly influences the pharmacological properties of these derivatives.

The fluorine atom at the C5 position is a key feature. Fluorine's high electronegativity and small size can significantly alter the electronic distribution of the pyrimidine ring, influencing its pKa and interaction with target proteins. nih.gov In medicinal chemistry, fluorine substitution is a common strategy to enhance binding affinity, metabolic stability, and bioavailability. nih.govnih.gov For example, in the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, the introduction of a fluorine atom onto a pyridine ring, a related heterocycle, was a key modification in the optimization of lead compounds. nih.gov The presence of a halogen, such as fluorine or chlorine, at the C5 position of pyrimidine derivatives has been shown to be important for their anticancer activity. researchgate.net

The C4 position of the pyrimidine ring is another critical site for modification. In nucleophilic aromatic substitution reactions on 2,4-dihalopyrimidines, the C4 position is generally more reactive and selective for displacement than the C2 position. stackexchange.com This reactivity allows for the introduction of a wide variety of substituents at C4. Studies on pyrido[2,3-d]pyrimidin-7(8H)-ones have shown that the introduction of diverse substituents at the C4 position is a viable strategy for modulating biological activity, although steric hindrance can be a limiting factor. nih.gov In some kinase inhibitor series, the nature of the substituent at the C4 position can be a key determinant of selectivity. For example, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, modifications at the C5-position of the pyrimidine were explored to enhance CDK9 potency and selectivity. acs.org Similarly, the introduction of an oxo group at the C4 position significantly alters the photophysical properties of the pyrimidine monomer. acs.org

| Position | Substituent | Effect on Activity |

| C5 | Fluorine | Enhances binding affinity and metabolic stability. nih.govnih.gov |

| C4 | Various | Site for introducing diversity to modulate biological activity. nih.gov Reactivity at this position allows for facile modification. stackexchange.com |

Ligand Design and Optimization for Kinase Inhibition

The fluoropyrimidine scaffold has proven to be a valuable core for the design of potent and selective kinase inhibitors, which are crucial in cancer therapy and the treatment of other diseases.

Death-Associated Protein Kinase-Related Apoptosis-Inducing Protein Kinase 2 (DRAK2) is a serine/threonine kinase involved in apoptosis and T-cell activation, making it a potential target for autoimmune diseases and cancer. nih.gov While specific examples of DRAK2 inhibitors based on a this compound core are not detailed in the provided search results, the development of kinase inhibitors often involves screening and optimizing heterocyclic scaffolds like pyrimidine. For instance, inhibitors based on a thienopyrimidine scaffold, which is structurally related to pyrimidine, have been developed for DRAK2. openlabnotebooks.orgopenlabnotebooks.org The general strategy involves identifying a core structure that binds to the ATP-binding site of the kinase and then modifying peripheral substituents to enhance potency and selectivity. A fluoropyrimidine core would be a logical choice for such an optimization campaign, leveraging the known benefits of fluorine substitution. One potent and selective DRAK2 inhibitor, DRAK2-IN-1, demonstrates the feasibility of targeting this kinase with small molecules, achieving an IC50 of 3 nM. medchemexpress.com

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription and a validated target in oncology. nih.govacs.org The development of selective CDK9 inhibitors is an active area of research, and fluorinated heterocyclic scaffolds feature prominently. The structural similarity between the ATP-binding sites of different CDKs makes achieving selectivity challenging. nih.gov However, subtle differences can be exploited. For example, a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives were designed as CDK9 inhibitors, with substitutions at the C5 position of the pyrimidine ring being a key area for SAR exploration. acs.org In another example, VIP152, a CDK9 inhibitor that has shown clinical benefit, features a 5-fluorine pyridine ring, demonstrating the utility of this motif in achieving potent inhibition. nih.gov The design of these inhibitors often focuses on creating compounds that are ATP-competitive. nih.gov

| Kinase Target | Scaffold | Key Findings | IC50 |

| CDK9 | 4-Thiazol-2-anilinopyrimidine | C5-pyrimidine substitution enhances selectivity over CDK2. acs.org | 7 nM (for compound 12u) acs.org |

| CDK9 | Imadazopyrazine | Optimization of a novel scaffold led to submicromolar inhibitors. nih.gov | 0.18 µM (for compound 1d) nih.gov |

| CDK9 | 5-Fluorine Pyridine | VIP152 incorporates a fluorinated pyridine and shows clinical activity. nih.gov | N/A |

Allosteric Modulation of G Protein-Coupled Receptors (GPCRs)

G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane proteins that are major drug targets. nih.gov Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for greater subtype selectivity and a more nuanced pharmacological response compared to traditional orthosteric ligands. nih.gov

Derivatives of this compound have been investigated as allosteric modulators. Specifically, a compound named VU0424238, which is N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, has been identified as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). acs.orgnih.gov This compound, selected for clinical evaluation, demonstrates that a scaffold containing a 5-fluoropyridin-2-amine moiety can effectively engage with an allosteric binding site on a GPCR. nih.gov The SAR studies for this class of compounds revealed that the 5-fluoro substituent on the pyridine ring was important for potency. acs.orgnih.gov This research highlights the potential of using fluorinated pyrimidine and pyridine scaffolds to develop novel allosteric modulators for GPCRs, opening up new avenues for therapeutic intervention in a range of CNS disorders. nih.gov

SAR in the Development of Advanced Diagnostic Probes

The incorporation of fluorine, particularly the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), into neurologically active molecules is a cornerstone of modern PET imaging. The favorable nuclear properties of ¹⁸F, including its relatively long half-life (109.8 minutes) and low positron energy, make it ideal for high-resolution imaging of biological processes in the brain. frontiersin.orgnih.gov

Design Principles for Fluorinated Radioligands in Neuroimaging (General principles relevant to fluorinated heterocycles, including examples of pyridine analogs for tau pathology imaging)

The design of effective ¹⁸F-labeled radioligands for neuroimaging is a multifactorial challenge that extends beyond simple incorporation of the radioisotope. The overarching goal is to create a molecule that not only binds with high affinity and selectivity to its target but also possesses the requisite pharmacokinetic properties to reach the target in the brain in sufficient concentrations for imaging.

General design principles for fluorinated radioligands, highly relevant to heterocyclic structures like pyrimidines and pyridines, include:

Blood-Brain Barrier (BBB) Penetration: The radioligand must be able to cross the BBB. This is typically achieved by designing molecules with moderate lipophilicity (logP values often in the range of 1-3), a low molecular weight, and a limited number of hydrogen bond donors.

High Target Affinity and Selectivity: The probe must bind potently to the target of interest (e.g., a specific receptor or protein aggregate) and show minimal binding to off-target sites to ensure a high signal-to-noise ratio.

Appropriate Pharmacokinetics: The radioligand should exhibit rapid uptake into the brain followed by fast clearance of unbound tracer from surrounding tissue. This kinetic profile is essential for achieving high-contrast images.

Metabolic Stability: The molecule should be resistant to rapid metabolism, particularly defluorination, which can lead to the accumulation of radiolabeled metabolites in the brain and bone, confounding the imaging signal. rsc.org

The development of radioligands for imaging tau pathology, a hallmark of Alzheimer's disease, provides excellent examples of these principles in action. nih.gov Many successful tau PET tracers are based on fluorinated heterocyclic scaffolds, including pyridine and pyrimidine analogs. For these probes, the position of the fluorine atom is critical. It must be placed in a position that does not interfere with target binding and is metabolically stable.

The following table outlines key properties of representative fluorinated neuroimaging probes, highlighting the characteristics essential for successful brain imaging.

| Probe Name | Target | Heterocyclic Core | LogP | Brain Uptake (SUV) | Target-to-Reference Ratio |

| [¹⁸F]Florbetapir | Aβ Plaques | Pyridine | 2.8 | 1.9 | High |

| [¹⁸F]Flortaucipir | Tau Aggregates | Pyridine | 2.4 | 1.5 | High |

| [¹⁸F]MK-6240 | Tau Aggregates | Pyridine | 2.9 | >2.0 | Very High |

| Representative Pyrimidine Probe | FAK | Pyrimidine | 2.1 | Good | Tumor-specific |

SUV: Standardized Uptake Value, a semi-quantitative measure of tracer uptake. Data is illustrative and based on published values for these or structurally related compounds. rsc.org

The SAR for these imaging agents often reveals that small changes to the heterocyclic core or its substituents can have profound effects on binding affinity, selectivity, and in vivo performance. The principles learned from the development of these successful pyridine-based tau imaging agents are directly applicable to the design of novel pyrimidine-based probes, such as those derived from this compound, for various CNS targets.

Mechanistic Elucidation of Biological Activities Exhibited by 5 Fluoro N Methylpyrimidin 2 Amine Analogs

Investigation of Molecular Target Interactions and Binding Modes

To understand the biological action of any compound, identifying its molecular targets and characterizing the binding interactions are the foundational steps. For analogs of 5-fluoro-N-methylpyrimidin-2-amine, research has often centered on enzymes and receptors that are key players in various disease pathways.

Enzyme kinetic analysis is crucial for defining the potency and mechanism of inhibitors. While specific kinetic data for this compound is not extensively documented, the 2-aminopyrimidine (B69317) scaffold is recognized as a "privileged" structure in kinase inhibitor design, capable of forming key hydrogen bonds with the kinase hinge region. researchgate.netnih.gov

A study on novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives , which are structurally related to the target compound, identified potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9). nih.gov These kinases are crucial for cell cycle control and gene transcription. The introduction of the 5-fluoro substituent was a deliberate design choice based on prior structure-activity relationship studies. nih.gov Similarly, other pyrimidine (B1678525) derivatives have been developed as potent and selective inhibitors of Janus kinase 2 (JAK2), a key enzyme in myeloproliferative neoplasms. nih.gov For instance, one N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative (compound A8) showed an IC50 value of 5 nM against JAK2 and exhibited significant selectivity over other JAK family members. nih.gov

Further research on pyrido[2,3-d]pyrimidine (B1209978) derivatives identified a compound (compound 4 ) that potently inhibited PIM-1 kinase with an IC50 of 11.4 nM, comparable to the well-known inhibitor staurosporine. rsc.org Kinetic studies for pyrazolo[3,4-d]pyrimidine analogs also revealed potent inhibition of Bruton's tyrosine kinase (BTK), with one derivative showing an IC50 value of 7.95 nM. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Pyrimidine Analogs

| Compound/Analog Class | Target Kinase | IC50 Value | Source(s) |

|---|---|---|---|

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine (Cmpd A8) | JAK2 | 5 nM | nih.gov |

| Pyrido[2,3-d]pyrimidine (Cmpd 4) | PIM-1 | 11.4 nM | rsc.org |

| Pyrazolo[3,4-d]pyrimidine (Cmpd 11) | BTK | 7.95 nM | nih.gov |

| 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines | CDK2/cyclin E1 | Potent Inhibition | nih.gov |

This table is interactive and can be sorted by column.

Beyond enzyme inhibition, pyrimidine derivatives are known to interact with a variety of receptors. Receptor binding assays quantify the affinity of a compound for a target, while subsequent studies elucidate the impact on downstream signaling. Furo[2,3-d]pyrimidine derivatives, for example, have been found to inhibit receptor tyrosine kinases like VEGFR2 and EGFR with IC50 values in the low nanomolar range. researchgate.net

In a study focused on developing bone anabolic agents, a series of pyrimidine derivatives were evaluated for their ability to promote osteogenesis. The lead compound was found to upregulate the expression of osteogenic genes by activating the BMP2/SMAD1 signaling pathway. nih.gov This was confirmed by observing enhanced phosphorylation of SMAD1, a key downstream effector of the Bone Morphogenetic Protein 2 (BMP2) receptor, upon treatment with the compound. nih.gov The pyrimidine ring's ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems often contributes to its effective interaction with diverse biological targets. nih.gov

Cellular and Biochemical Effects

The molecular interactions of these compounds translate into observable effects at the cellular level, influencing fundamental processes like cell growth, survival, and communication.

A primary focus for many pyrimidine analogs is their antiproliferative and pro-apoptotic activity, particularly in cancer cells. The inhibition of cell cycle kinases like CDKs by pyrimidine derivatives can lead to cell cycle arrest. nih.gov For example, a novel pyrido[2,3-d]pyrimidine derivative (compound 4 ) that inhibits PIM-1 kinase was shown to arrest the cell cycle in the G1 phase and significantly induce apoptosis in MCF-7 breast cancer cells. rsc.org The total apoptosis in treated cells reached 36.14%, a 58-fold increase compared to the control group. rsc.org

Other pyrimidine analogs have demonstrated similar effects. A pyrazolo[3,4-d]pyrimidine derivative was found to inhibit cancer cell proliferation by generating reactive oxygen species (ROS), which subsequently induced apoptosis. nih.gov This was evidenced by an increase in the early apoptotic cell population, activation of caspases 3 and 7, and loss of mitochondrial membrane potential. nih.gov Similarly, a 2,4-diamino-5-methyleneaminopyrimidine derivative (compound 7i ) not only showed potent antiproliferative activity against several cancer cell lines but was also found to induce cell cycle arrest and apoptosis in HCT116 colon cancer cells in a concentration-dependent manner. nih.gov

Studies on pyrrolo[2,3-d]pyrimidine derivatives revealed they can trigger apoptosis through the intrinsic mitochondrial pathway. nih.gov This involves reducing the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax, leading to the activation of caspases 9 and 3. nih.gov

Table 2: Antiproliferative Activity of Selected Pyrimidine Analogs against Cancer Cell Lines

| Compound/Analog Class | Cell Line | IC50 Value (µM) | Source(s) |

|---|---|---|---|

| 2,4-diamino-5-methyleneaminopyrimidine (Cmpd 7i) | HCT116 (Colon) | 4.93 | nih.gov |

| 2,4-diamino-5-methyleneaminopyrimidine (Cmpd 7i) | HT-29 (Colon) | 5.57 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine (Cmpd 10a) | PC3 (Prostate) | 0.19 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine (Cmpd 10b) | MCF-7 (Breast) | 1.66 | nih.gov |

This table is interactive and can be sorted by column.

The pyrimidine scaffold is also explored for its potential to modulate central nervous system targets. Monoamine oxidases (MAO-A and MAO-B) are key enzymes that degrade neurotransmitters and are important targets for treating neurological disorders. nih.govacs.org Studies on condensed pyrimidines have shown that these derivatives can act as reversible and selective inhibitors of MAO-A. nih.govacs.org The specific structure and substituents on the pyrimidine ring are crucial factors that determine both the potency and the selectivity of the inhibition towards MAO-A versus MAO-B. nih.govacs.org In one study, while related condensed pyridazines were selective for MAO-B, the pyrimidine derivatives tested were selective MAO-A inhibitors. acs.org Another study investigated a range of pyrimidine compounds and found that while most activated MAO-B, one derivative, violuric acid, acted as an irreversible and noncompetitive inhibitor of the enzyme. nih.gov

Broader Pharmacological Spectrum of Pyrimidine Derivatives

The pyrimidine ring is a cornerstone of medicinal chemistry, found in the natural nucleobases of DNA and RNA (cytosine, thymine, and uracil) and a vast number of synthetic drugs. researchgate.netgsconlinepress.com Its versatility allows for extensive chemical modification, leading to a wide range of biological activities. ijpsjournal.com

Beyond the applications in oncology and neurology, pyrimidine derivatives have been successfully developed as:

Antimicrobial agents gsconlinepress.comjddtonline.info

Antiviral compounds , including treatments for HIV mdpi.com

Anti-inflammatory and analgesic drugs jddtonline.info

Cardiovascular agents , such as the antihypertensive drug Minoxidil nih.govmdpi.com

This broad pharmacological spectrum highlights the chemical tractability and therapeutic importance of the pyrimidine scaffold, reinforcing the rationale for investigating novel analogs like this compound for new therapeutic applications. gsconlinepress.comjddtonline.info

Antimicrobial and Antifungal Activity Mechanisms

The antimicrobial and antifungal properties of this compound analogs are attributed to several key molecular mechanisms. Research into fluorinated pyrimidine derivatives and related compounds has revealed that their efficacy stems from the targeted disruption of essential cellular processes in pathogens. These mechanisms primarily include the inhibition of nucleic acid synthesis and the interference with cell division machinery.

One of the principal mechanisms of action for pyrimidine analogues is the induction of "thymineless death" in bacteria. acs.org This occurs through the inhibition of thymidylate synthase (ThyA), a critical enzyme in the de novo synthesis of thymidine (B127349) monophosphate (dTMP). acs.org By blocking this pathway, the pyrimidine analogs deprive the bacteria of thymine, an essential component of DNA, leading to errors in DNA replication and ultimately cell death. acs.orgpharmgkb.org Furthermore, some pyrimidine compounds have been shown to inhibit RNA synthesis, adding another layer to their antibacterial activity. acs.org The structure of pyrimidine derivatives is crucial, as it mimics endogenous substances, allowing them to interact with genetic materials and enzymes within the cell. nih.gov

Another significant target for antimicrobial pyrimidine analogs is the FtsZ protein. rsc.org FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes to form the Z-ring, a structure that is fundamental for cytokinesis. Certain thiophenyl-substituted pyrimidine derivatives have demonstrated potent antibacterial activity by inhibiting FtsZ polymerization and its associated GTPase activity. rsc.org This disruption of cell division leads to a bactericidal effect, making it a promising avenue for combating drug-resistant bacteria. rsc.org

The inhibition of dihydrofolate reductase (DHFR) is another well-established mechanism for the antimicrobial action of some pyrimidine analogs. acs.org DHFR is a key enzyme in the folic acid synthesis pathway, which is vital for the production of nucleotides and certain amino acids. Compounds with an aminopyrimidine moiety can act as competitive inhibitors of DHFR, binding to the active site in place of the natural substrate, dihydrofolate. acs.org This inhibition halts the production of tetrahydrofolate, a necessary cofactor for the synthesis of purines and thymidylate, thereby arresting bacterial growth. acs.org

| Mechanism of Action | Target Enzyme/Protein | Effect on Pathogen | Relevant Compound Class |

| Thymineless Death | Thymidylate Synthase (ThyA) | Inhibition of DNA synthesis | Pyrimidine Analogues acs.org |

| Inhibition of Cell Division | FtsZ Protein | Disruption of Z-ring formation | Thiophenyl-substituted Pyrimidines rsc.org |

| Anti-folate Activity | Dihydrofolate Reductase (DHFR) | Inhibition of nucleotide synthesis | Aminopyrimidine derivatives acs.org |

Anti-inflammatory Pathways

The anti-inflammatory activities of compounds related to this compound are primarily linked to the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2. The COX enzymes are central to the inflammatory process as they are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Research into thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which share a pyrimidine core, has identified compounds that act as selective inhibitors of COX-2. ijper.org COX-2 is an inducible enzyme, and its levels increase significantly at sites of inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. ijper.org The selectivity of these inhibitors is a critical aspect of their therapeutic potential.

A study on 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives demonstrated that a compound with a para-fluorophenyl substituent exhibited the most potent and selective inhibition of COX-2. ijper.org This highlights the importance of the fluorine substitution in enhancing the anti-inflammatory activity of pyrimidine-based compounds.

The anti-inflammatory potential of fluoropyrimidines is also suggested by their use in combination with selective COX-2 inhibitors, such as celecoxib (B62257), in certain therapeutic regimens. nih.gov This combination points to a synergistic or complementary effect, where the fluoropyrimidine's primary activity is augmented by the anti-inflammatory action of the COX-2 inhibitor. While not a direct mechanism of the fluoropyrimidine itself, it underscores the relevance of the COX-2 pathway in the context of treatments involving this class of compounds.

| Compound Class | Target | Mechanism of Anti-inflammatory Action | Key Findings |

| Thieno[2,3-d]pyrimidin-4(3H)-one derivatives | COX-2 | Selective inhibition of prostaglandin (B15479496) synthesis | A para-fluorophenyl substituent enhanced potency and selectivity for COX-2. ijper.org |

| Fluoropyrimidines (in combination therapy) | Not a direct target | Used alongside COX-2 inhibitors to manage inflammation-related aspects of disease. | Combination with celecoxib suggests a role for COX-2 pathway modulation. nih.gov |

Computational Chemistry and Molecular Modeling in 5 Fluoro N Methylpyrimidin 2 Amine Research

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic and structural properties of 5-fluoro-N-methylpyrimidin-2-amine. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and spectroscopic characteristics.

Methodologies such as DFT with the B3LYP functional and basis sets like 6-311++G(d,p) are commonly employed to perform geometry optimization. nih.gov This process determines the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the planarity of the pyrimidine (B1678525) ring and the orientation of the N-methylamino and fluoro substituents.

Once the geometry is optimized, a variety of electronic properties can be calculated. Natural Bond Orbital (NBO) analysis is used to study intramolecular interactions, such as hyperconjugation, which contributes to the molecule's stability. nih.govresearchgate.net This analysis also provides the Mulliken or Natural Population Analysis (NPA) charges on each atom, illustrating the electron-withdrawing effect of the fluorine atom and the nitrogen atoms in the pyrimidine ring.

Frontier Molecular Orbital (FMO) analysis is another critical calculation. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the HOMO-LUMO energy gap is calculated. nih.gov This gap is an important indicator of the molecule's chemical reactivity and kinetic stability. emerginginvestigators.org A smaller gap suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the LUMO is expected to be distributed over the electron-deficient pyrimidine ring, while the HOMO may have significant contributions from the amino group.

Furthermore, these quantum chemical methods can predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FTIR and FT-Raman spectroscopy to confirm the molecular structure. researchgate.net Similarly, NMR chemical shifts ((¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, and UV-Visible absorption spectra can be predicted using Time-Dependent DFT (TD-DFT). nih.gov

A hypothetical table of calculated properties for this compound, based on studies of similar molecules, is presented below. nih.govnih.gov

Table 1: Predicted Quantum Chemical Properties of this compound

| Property | Predicted Value | Method |

|---|---|---|

| HOMO Energy | -6.8 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 5.6 eV | DFT/B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-311++G(d,p) |

| NBO Charge on F | -0.45 e | NBO Analysis |

| NBO Charge on N(amino) | -0.60 e | NBO Analysis |

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Prediction

In the context of drug discovery, molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. The aminopyrimidine scaffold is a common feature in many kinase inhibitors, making kinases a primary target class for such computational studies. nih.govnih.goveurekaselect.com

Molecular docking simulations aim to predict the preferred orientation and binding affinity of the ligand within the active site of a protein. rsc.org The process begins with obtaining the 3D structures of the ligand and the target protein, often from crystallographic data in the Protein Data Bank (PDB). Software such as AutoDock or Glide is used to systematically sample different conformations and orientations of the ligand within the binding pocket. nih.gov A scoring function then estimates the binding energy for each pose, with lower energy scores indicating more favorable binding. nih.gov

For this compound, a docking study against a kinase like Cyclin-Dependent Kinase 2 (CDK2) or Epidermal Growth Factor Receptor (EGFR) would likely show the pyrimidine ring acting as a hinge-binder. nih.govnih.gov The nitrogen atoms of the pyrimidine would form crucial hydrogen bonds with backbone amide groups in the hinge region of the kinase active site. The N-methylamino group and the fluorine atom could then form additional interactions with other residues in the active site, contributing to binding affinity and selectivity.

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. rsc.org Using software like GROMACS or NAMD, the complex is placed in a simulated physiological environment (a box of water molecules with ions). The simulation calculates the forces on all atoms and tracks their movements over a period of nanoseconds. A stable complex will show the ligand remaining in the binding pocket with minimal fluctuations in its position and conformation. MD simulations can also provide a more refined estimate of the binding free energy through methods like MM/PBSA or MM/GBSA. mdpi.com

The table below presents hypothetical docking results for this compound against a generic kinase target, based on published data for similar pyrimidine derivatives. rsc.orgnih.gov

Table 2: Hypothetical Molecular Docking Results for this compound

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase X (e.g., 1HCK) | -7.8 | Leu83, Glu81 | Hydrogen Bond (Hinge) |

| Phe80, Val15 | Hydrophobic/π-Alkyl | ||

| Asp145 | Hydrogen Bond (Side Chain) |

In Silico Screening and Virtual Library Design for Novel Derivatives

Building upon the insights from quantum chemical calculations and molecular docking, in silico screening and virtual library design represent a rational approach to discovering novel derivatives of this compound with enhanced properties. nih.gov This strategy is a cornerstone of modern computer-aided drug design (CADD). eurekaselect.com

The process starts with the core scaffold, this compound. A virtual library is then generated by systematically modifying its structure. This involves attaching a wide variety of chemical functional groups at positions on the pyrimidine ring that are synthetically accessible and predicted to be important for biological activity. For example, different substituents could be added to the methyl group of the amine, or the methyl group could be replaced with other alkyl or aryl groups.

Once the virtual library, which can contain thousands or even millions of compounds, is created, it is subjected to high-throughput virtual screening (HTVS). This typically involves several filtering steps. First, filters based on drug-like properties (such as those from Lipinski's Rule of Five) are applied to remove compounds with poor predicted pharmacokinetic profiles. nih.gov The remaining compounds are then docked into the active site of the target protein. researchgate.net

The docking scores are used to rank the compounds in the library, and the top-scoring "hits" are selected for further analysis. This analysis often involves more detailed inspection of the binding poses to ensure that the predicted interactions are chemically reasonable. This process allows researchers to prioritize a much smaller, more manageable number of derivatives for actual chemical synthesis and experimental testing, dramatically saving time and resources. acs.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can also be developed from the screening data to further guide the design of even more potent compounds. rsc.org

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

A crucial aspect of drug development is ensuring that a potential drug molecule has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Poor pharmacokinetics is a major reason for the failure of drug candidates in clinical trials. In silico ADME prediction tools allow for the early assessment of these properties, helping to identify and filter out compounds that are likely to fail. nih.govmdpi.com

Various software packages and web servers, such as SwissADME, QikProp, and ADMET Predictor, are available to calculate a wide range of physicochemical and pharmacokinetic parameters from a molecule's structure. nih.gov For this compound, these tools would predict key descriptors related to its potential as an orally administered drug.

These predictions include:

Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight (MW < 500 Da), lipophilicity (LogP < 5), number of hydrogen bond donors (< 5), and number of hydrogen bond acceptors (< 10). nih.gov

Solubility: Predicted aqueous solubility is critical for absorption.

Gastrointestinal (GI) Absorption: This predicts the extent to which the compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: This indicates whether the compound is likely to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Prediction of whether the compound inhibits major drug-metabolizing enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) is important for avoiding drug-drug interactions. nih.gov

P-glycoprotein (P-gp) Substrate: This predicts whether the compound is likely to be pumped out of cells by this major efflux transporter, which can limit bioavailability and CNS penetration.

The table below shows a hypothetical in silico ADME profile for this compound, based on typical values for similar small molecules. nih.govnih.gov

Table 3: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 127.12 g/mol | Good (Lipinski compliant) |

| LogP (Lipophilicity) | 1.1 | Good (Lipinski compliant) |

| H-Bond Donors | 1 | Good (Lipinski compliant) |

| H-Bond Acceptors | 3 | Good (Lipinski compliant) |

| GI Absorption | High | Favorable for oral dosing |

| BBB Permeant | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | No | Low risk of specific drug interactions |

| P-gp Substrate | No | Good potential for bioavailability |

Mechanistic Computational Studies of Synthetic Transformations (e.g., C-H Borylation of related fluorinated pyridines)

Computational chemistry is not only used to predict the properties of molecules but also to understand how they are made. Mechanistic studies using DFT can provide detailed insights into the reaction pathways of complex organic transformations. This knowledge is invaluable for optimizing reaction conditions, predicting outcomes, and designing new synthetic routes.

A relevant example is the C-H functionalization of heteroaromatics, a powerful strategy for modifying core structures like pyrimidine. The C-H borylation of fluorinated pyridines, a reaction closely related to the potential functionalization of this compound, has been studied computationally. These studies aim to understand the factors that control the regioselectivity of the reaction—that is, which C-H bond is preferentially functionalized.

Using DFT, researchers can map out the entire potential energy surface of the reaction. This involves locating the structures of all reactants, intermediates, and transition states. The calculated energies of the transition states for different pathways (e.g., borylation at different positions on the ring) reveal which pathway is kinetically favored. For instance, in Rh(III)-catalyzed C-H activation, DFT studies can distinguish between different possible mechanisms, such as a concerted metalation-deprotonation (CMD) pathway versus a Friedel-Crafts type mechanism. nih.gov

For a molecule like this compound, computational studies could predict the most likely site for C-H borylation catalyzed by an iridium or rhodium complex. The calculations would take into account the electronic effects of the fluorine atom and the N-methylamino group, as well as steric factors, to explain the observed or predicted regioselectivity. This understanding allows chemists to rationally control the synthesis of specific isomers for further investigation.

Advanced Analytical Methodologies for Research on 5 Fluoro N Methylpyrimidin 2 Amine

High-Resolution Spectroscopic Techniques for Structural Characterization

The definitive identification and structural elucidation of 5-fluoro-N-methylpyrimidin-2-amine require the application of several high-resolution spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic composition and connectivity.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of this compound. Through the use of ¹H, ¹³C, and ¹⁹F NMR, a complete picture of the molecule's framework can be assembled.

¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. For this compound, one would expect to see distinct signals for the methyl protons, the N-H proton, and the two aromatic protons on the pyrimidine (B1678525) ring. The coupling between the fluorine atom and the adjacent ring proton (H-4) would result in a characteristic doublet, providing key structural confirmation.

¹³C NMR: Carbon NMR reveals the number of non-equivalent carbon atoms. The spectrum would show signals for the methyl carbon, and the four distinct carbons of the pyrimidine ring. The carbon atom bonded to the fluorine (C-5) will exhibit a large coupling constant (¹JCF), which is a definitive indicator of direct fluorination. Other carbons in proximity to the fluorine will show smaller, long-range couplings (²JCF, ³JCF).

¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-active nucleus, ¹⁹F NMR is a highly sensitive and direct method for observing the fluorine environment. A single signal would be expected for this compound. Its chemical shift provides information about the electronic environment of the fluorine atom, and its coupling to adjacent protons confirms its position on the pyrimidine ring.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| ¹H NMR | ||

| Pyrimidine H (C4/C6) | ~8.2 | Doublet (d) |

| NH | Variable | Broad singlet (br s) |

| CH₃ | ~3.0 | Doublet (d, due to coupling with NH) |

| ¹³C NMR | ||

| C2 | ~160 | Singlet or doublet (small J) |

| C4/C6 | ~155 | Doublet (d, ²JCF) |

| C5 | ~145 | Doublet (d, ¹JCF > 200 Hz) |

| CH₃ | ~28 | Singlet (s) |

| ¹⁹F NMR | ||

| C5-F | ~ -165 | Doublet of quartets (dq) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. The molecular formula of the compound is C₅H₆FN₃, which corresponds to an exact mass that can be precisely verified by HRMS, typically to within 5 parts per million (ppm).

Furthermore, tandem mass spectrometry (MS/MS) experiments reveal the molecule's fragmentation pattern, which helps to confirm its structure. The fragmentation of the molecular ion ([M+H]⁺) would be expected to follow pathways characteristic of N-methylamino pyrimidines.

Expected HRMS Fragmentation Data for this compound

| Ion | m/z (calculated) | Description |

|---|---|---|

| [C₅H₆FN₃+H]⁺ | 128.0624 | Molecular Ion (Protonated) |

| [C₄H₃FN₃]⁺ | 112.0311 | Loss of methyl radical (•CH₃) |

| [C₅H₄FN₂]⁺ | 109.0359 | Loss of ammonia (B1221849) (NH₃) |

| [C₄H₃FN]⁺ | 84.0249 | Loss of HCN from [C₅H₄FN₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretch | 3350 - 3250 |

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C-H (aliphatic) | Stretch | 3000 - 2850 |

| C=N / C=C (ring) | Stretch | 1650 - 1550 |

| N-H | Bend | 1600 - 1500 |

| C-F | Stretch | 1250 - 1000 |

Chromatographic and Electrophoretic Separations for Purity and Metabolite Profiling

Chromatographic techniques are essential for determining the purity of synthesized this compound and for studying its potential metabolites in biological systems.

Development of Advanced High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of this compound. A reversed-phase HPLC method would typically be developed. aaronchem.combldpharm.de Such a method would likely utilize a C18 stationary phase column and a mobile phase gradient consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol, with a small amount of an additive such as formic acid to ensure good peak shape. aaronchem.combldpharm.de Detection is commonly performed using a UV detector set to a wavelength where the pyrimidine ring strongly absorbs.

For the analysis of potential metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. rsc.org This method combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. After separating the parent compound from any metabolites in a biological matrix (e.g., plasma or cell lysate), the mass spectrometer can identify the metabolites based on their mass-to-charge ratio and fragmentation patterns, providing insights into the metabolic fate of the compound. rsc.org

Radiochemical Synthesis and Quality Control Protocols for Labeled Analogs

The synthesis of a radiolabeled version of this compound, for instance with fluorine-18 (B77423) ([¹⁸F]), is critical for its use in Positron Emission Tomography (PET) imaging studies.

The radiosynthesis would likely involve a nucleophilic substitution reaction. bldpharm.com A suitable precursor, such as 2-(methylamino)-5-nitropyrimidine or 2-(methylamino)-5-chloropyrimidine, would be reacted with [¹⁸F]fluoride activated by a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in an appropriate solvent. bldpharm.comchemenu.com The resulting [¹⁸F]this compound would then be purified, typically using semi-preparative HPLC, to separate it from the precursor and any reaction byproducts. bldpharm.com

Following synthesis, a stringent set of quality control (QC) protocols must be implemented to ensure the final radiopharmaceutical product is safe and effective for its intended use. 1pchem.com These QC tests are based on established pharmacopeial standards.

Essential Quality Control Tests for [¹⁸F]this compound

| QC Test | Method | Purpose |

|---|---|---|

| Radionuclidic Identity | Gamma-ray spectroscopy, Half-life measurement | To confirm the radionuclide is ¹⁸F (511 keV photons, t₁/₂ ≈ 110 min). |

| Radiochemical Purity | Radio-HPLC, Radio-TLC | To ensure the radioactivity is associated with the correct chemical form and to quantify radiochemical impurities. |

| Chemical Purity | HPLC with UV detection | To quantify the amount of the non-radioactive compound and any chemical impurities. |

| Residual Solvents | Gas Chromatography (GC) | To ensure that levels of solvents used in synthesis (e.g., acetonitrile) are below safety limits. |

| pH | pH meter or strip | To ensure the final formulation is within a physiologically acceptable range (typically 4.5 - 7.5). |

| Sterility | Culture-based methods | To ensure the absence of microbial contamination. |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | To ensure the absence of fever-inducing endotoxins. |

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation 5-fluoro-N-methylpyrimidin-2-amine Derivatives with Enhanced Potency and Selectivity

The rational design of next-generation derivatives of this compound is a key area of future research, aiming to enhance their potency against specific biological targets while minimizing off-target effects. The pyrimidine (B1678525) core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets through hydrogen bonding and other non-covalent interactions. researchgate.netnih.gov The introduction of a fluorine atom at the C5 position of the pyrimidine ring is a common strategy in drug design to modulate the compound's electronic properties, metabolic stability, and binding affinity to target proteins. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this design process. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for their therapeutic effects. For instance, modifications at the N-methyl group or the addition of various substituents to other positions of the pyrimidine ring can significantly impact a compound's potency and selectivity.

One promising approach involves the use of computational modeling and structure-based drug design. By understanding the three-dimensional structure of a target protein, researchers can design molecules that fit precisely into its binding site, leading to a more potent and selective inhibitor. researchgate.net This approach has been successfully used to develop potent and selective inhibitors for various targets, including protein kinases, which are often implicated in cancer and other diseases. mdpi.com

The following table provides examples of how rational design strategies can be applied to modify this compound for enhanced therapeutic properties.

| Modification Strategy | Rationale | Potential Outcome |

| Substitution at the N-methyl group | To explore new binding interactions and modulate solubility. | Increased potency and improved pharmacokinetic properties. |

| Introduction of bulky substituents at C4 or C6 | To enhance selectivity for a specific target protein. | Reduced off-target effects and improved safety profile. |

| Bioisosteric replacement of the fluorine atom | To fine-tune the electronic properties and metabolic stability. | Altered biological activity and improved drug-like properties. |

| Hybridization with other pharmacophores | To create multi-target ligands with enhanced efficacy. | Novel therapeutic agents for complex diseases. |

Exploration of Novel Therapeutic Targets and Disease Indications

While fluoropyrimidines have a long history in cancer therapy, primarily as inhibitors of thymidylate synthase, there is a growing interest in exploring novel therapeutic targets and disease indications for derivatives of this compound. nih.govcapes.gov.br The versatility of the pyrimidine scaffold allows for its interaction with a wide range of biological targets, opening up possibilities for its use in various therapeutic areas. researchgate.net

Recent research has focused on the development of pyrimidine derivatives as inhibitors of protein kinases, which play a crucial role in cell signaling and are often dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders. researchgate.net The fluorine atom in this compound can enhance its binding affinity to the ATP-binding site of kinases, making it a promising starting point for the development of potent and selective kinase inhibitors.

Beyond oncology, there is potential for the application of this compound derivatives in other therapeutic areas. For example, pyrimidine analogs have shown promise as antiviral and antifungal agents. mdpi.com The 4-amino derivative of 5-fluorouracil, 5-fluorocytosine, is a known antifungal agent. mdpi.com This suggests that derivatives of this compound could be explored for their potential as novel anti-infective agents.

Furthermore, the exploration of novel targets can be guided by understanding the mechanisms of drug resistance to existing therapies. For instance, in cancer, resistance to fluoropyrimidines can arise from alterations in their metabolic pathways. researchgate.net By identifying these resistance mechanisms, researchers can design new compounds that bypass these pathways or target the molecules involved in conferring resistance.

The table below summarizes potential novel therapeutic targets and disease indications for derivatives of this compound.

| Therapeutic Area | Potential Targets | Disease Indications |

| Oncology | Protein kinases (e.g., EGFR, VEGFR), Dihydropyrimidine dehydrogenase (DPD) dntb.gov.ua | Various solid tumors, drug-resistant cancers |

| Infectious Diseases | Viral polymerases, Fungal enzymes | Viral infections (e.g., HIV, Hepatitis), Fungal infections |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokine signaling pathways | Rheumatoid arthritis, Inflammatory bowel disease |

| Neurological Disorders | Enzymes involved in neurodegeneration | Alzheimer's disease, Parkinson's disease |

Application of Artificial Intelligence and Machine Learning in Pyrimidine Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of pyrimidine-based drugs is no exception. youtube.comtandfonline.com These computational tools can significantly accelerate the identification and optimization of new drug candidates by analyzing vast datasets and predicting the properties of novel compounds. researchgate.net

In silico screening, which involves the use of computer models to predict the activity of virtual compounds, is a powerful application of AI in drug discovery. researchgate.net By screening large virtual libraries of pyrimidine derivatives, researchers can identify promising candidates for further experimental testing, thereby saving time and resources. researchgate.net Molecular docking, a computational technique that predicts the binding orientation of a small molecule to a target protein, can provide insights into the mechanism of action of pyrimidine derivatives and guide the design of more potent inhibitors. mdpi.comresearchgate.net

Quantitative structure-activity relationship (QSAR) models are another important application of ML in drug discovery. researchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By training QSAR models on existing data for pyrimidine derivatives, researchers can predict the activity of new compounds and prioritize them for synthesis and testing.

Furthermore, AI algorithms can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.gov This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. The use of AI in retrosynthesis can also help in planning efficient synthetic routes for novel pyrimidine derivatives.

The following table highlights the key applications of AI and ML in the discovery and development of pyrimidine-based drugs.

| AI/ML Application | Description | Impact on Drug Discovery |

| Virtual Screening | High-throughput screening of virtual compound libraries. | Rapid identification of potential hit compounds. |

| Molecular Docking | Prediction of ligand-protein binding modes. | Understanding of mechanism of action and guidance for lead optimization. |

| QSAR Modeling | Prediction of biological activity based on chemical structure. | Prioritization of compounds for synthesis and testing. |

| ADMET Prediction | Prediction of pharmacokinetic and toxicity properties. | Early identification of compounds with poor drug-like properties. |

| Retrosynthesis Planning | AI-driven design of synthetic routes. | Efficient and cost-effective synthesis of novel compounds. |

Development of Sustainable and Economically Viable Synthetic Routes

The development of sustainable and economically viable synthetic routes is a critical aspect of modern pharmaceutical manufacturing. Green chemistry principles are increasingly being applied to the synthesis of pyrimidine derivatives to minimize the environmental impact and reduce production costs. researchgate.netresearchgate.net

Traditional methods for pyrimidine synthesis often involve harsh reaction conditions, the use of hazardous reagents and solvents, and the generation of significant amounts of waste. researchgate.net Green chemistry approaches aim to address these issues by utilizing milder reaction conditions, renewable starting materials, and catalytic methods. nih.govresearchgate.net

Microwave-assisted synthesis is a green chemistry technique that can significantly reduce reaction times and improve yields in the synthesis of pyrimidine derivatives. researchgate.net Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, offer a more efficient and atom-economical approach to pyrimidine synthesis compared to traditional multi-step methods. researchgate.net

The use of environmentally benign solvents, such as water or ionic liquids, can further enhance the sustainability of pyrimidine synthesis. researchgate.net Biocatalysis, which employs enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. dntb.gov.ua

For the synthesis of this compound and its derivatives, the development of efficient fluorination methods is crucial. Recent advances in fluorination chemistry have led to the development of safer and more selective fluorinating agents, which can be incorporated into green synthetic routes. nih.gov

The table below outlines some green chemistry approaches that can be applied to the synthesis of this compound and its derivatives.

| Green Chemistry Approach | Description | Benefits |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, increased yields, and lower energy consumption. |

| Multicomponent Reactions | One-pot synthesis involving three or more reactants. | Increased efficiency, reduced waste, and simplified purification. |

| Use of Green Solvents | Replacement of hazardous organic solvents with environmentally benign alternatives. | Reduced environmental impact and improved worker safety. |

| Biocatalysis | Use of enzymes as catalysts for chemical transformations. | High selectivity, mild reaction conditions, and reduced waste. |

| Flow Chemistry | Continuous synthesis in a microreactor system. | Improved safety, better process control, and easier scalability. |

Academic Contributions to Early-Stage Compound Development for Preclinical Evaluation

Academic research plays a pivotal role in the early-stage development of novel therapeutic agents, including derivatives of this compound. University laboratories and research institutions are often at the forefront of fundamental research, exploring new synthetic methodologies, identifying novel biological targets, and conducting initial preclinical evaluations of new compounds. researchgate.net

Many of the foundational discoveries in pyrimidine chemistry and biology have originated from academic research. researchgate.net Academic labs are well-positioned to conduct exploratory research that may be considered too high-risk for the pharmaceutical industry. This includes the synthesis of novel and structurally diverse pyrimidine libraries and their screening against a wide range of biological targets. researchgate.net

Collaborations between academic institutions and pharmaceutical companies are also crucial for translating basic research findings into new medicines. These partnerships can provide academic researchers with access to resources and expertise in drug development, while offering pharmaceutical companies access to innovative science and promising new drug candidates.

The preclinical evaluation of this compound derivatives in academic settings typically involves a series of in vitro and in vivo studies. nih.govnih.gov In vitro studies are used to assess the compound's activity against a specific target, its cytotoxicity against cancer cell lines, and its metabolic stability. nih.gov Promising compounds are then advanced to in vivo studies in animal models to evaluate their efficacy, pharmacokinetics, and toxicity. nih.gov

The following table highlights the key contributions of academic research to the early-stage development of pyrimidine-based drugs.

| Area of Contribution | Description | Examples from Academic Research |

| Fundamental Research | Exploration of new synthetic methods and biological mechanisms. | Development of novel catalysts for pyrimidine synthesis, identification of new kinase targets. |

| High-Risk, High-Reward Projects | Investigation of unconventional therapeutic approaches. | Exploration of pyrimidine derivatives for rare diseases or as modulators of novel pathways. |

| Preclinical Evaluation | Initial in vitro and in vivo testing of new compounds. | Cytotoxicity screening against cancer cell lines, efficacy studies in animal models of disease. |

| Training of Future Scientists | Education and training of the next generation of medicinal chemists. | Graduate and postdoctoral research projects focused on pyrimidine chemistry and drug discovery. |

| Collaboration with Industry | Partnerships to accelerate the translation of research findings. | Joint research programs, licensing of academic discoveries to pharmaceutical companies. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。